molecular formula C11H18N2 B1274826 (3-Aminobenzyl)diethylamine CAS No. 27958-97-0

(3-Aminobenzyl)diethylamine

Cat. No. B1274826
Key on ui cas rn: 27958-97-0
M. Wt: 178.27 g/mol
InChI Key: VGVXOXSRINSIFO-UHFFFAOYSA-N
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Patent
US08552002B2

Procedure details

The title compound is prepared as described in Example 149B but using diethyl-(3-nitrobenzyl)-amine. The title compound contains 30% of 3-methyl-aniline and is used as a crude impure material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([N+:11]([O-])=O)[CH:6]=1)[CH3:2].CC1C=C(C=CC=1)N>>[CH2:1]([N:3]([CH2:4][C:5]1[CH:6]=[C:7]([NH2:11])[CH:8]=[CH:9][CH:10]=1)[CH2:14][CH3:15])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(N)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound is prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC=1C=C(C=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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